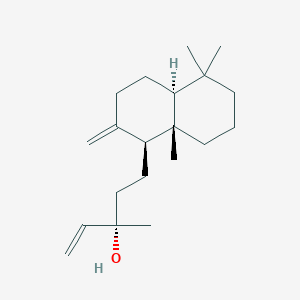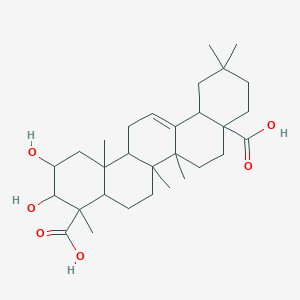
7-甲氧基黄酮醇
描述
7-Methoxyflavonol is a naturally occurring flavonoid compound with the molecular formula C16H12O4. It is known for its diverse biological activities and is found in various plants. This compound is characterized by the presence of a methoxy group at the seventh position of the flavonol structure, which contributes to its unique chemical properties and biological activities .
科学研究应用
7-Methoxyflavonol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown its potential in developing therapeutic agents for diseases such as cancer and cardiovascular disorders.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
作用机制
Target of Action
7-Methoxyflavonol is a compound isolated from Zornia brasiliensis . It has been found to have peripheral antinociceptive activity , which means it can reduce pain signals in the peripheral nervous system. This suggests that its primary targets could be the nerve cells involved in pain transmission.
Mode of Action
It has been shown to inhibit paw-licking time in the neurogenic phase of the formalin pain response by 656% . This suggests that it may interact with its targets to modulate the transmission of pain signals.
Biochemical Pathways
Flavonols, the group to which 7-Methoxyflavonol belongs, are known to influence various biochemical pathways. They function as antioxidants and may play a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases . .
Pharmacokinetics
It is known that most of its metabolism is achieved by glucuronidation .
生化分析
Biochemical Properties
7-Methoxyflavonol interacts with various biomolecules such as enzymes, hormone carriers, and DNA . It plays a role in biochemical reactions, including the chelation of transition metal ions, catalyzing electron transport, and scavenging free radicals .
Cellular Effects
7-Methoxyflavonol has been shown to influence cell function. It might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone testosterone . This can help build muscle, but can also cause serious side effects .
Molecular Mechanism
The mechanism of action of 7-Methoxyflavonol is thought to involve its interaction with hormones. It might change how the body breaks down these chemicals, potentially leading to an increase in testosterone . This could result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Dosage Effects in Animal Models
The effects of flavonoids can vary with different dosages, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyflavonol typically involves the methoxylation of flavonol. One common method includes the use of methoxycarbonyl chloride in the presence of a base to introduce the methoxy group at the desired position. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of 7-Methoxyflavonol can be achieved through large-scale extraction from plant sources or through chemical synthesis. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant materials. Chemical synthesis on an industrial scale may involve optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 7-Methoxyflavonol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .
相似化合物的比较
- 3-Hydroxyflavone
- 6-Methoxyflavone
- Chrysin
- Galangin
- Luteolin
Comparison: 7-Methoxyflavonol is unique due to the presence of the methoxy group at the seventh position, which enhances its biological activity and solubility compared to other flavonoids. For instance, 3-Hydroxyflavone lacks the methoxy group, resulting in different reactivity and biological properties .
属性
IUPAC Name |
3-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRIGHIBTRMTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225760 | |
| Record name | 7-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-60-6 | |
| Record name | 7-Methoxyflavonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3-hydroxy-7-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHOXYFLAVONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
